N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C18H11ClF4N4O2S2 and its molecular weight is 490.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
A study highlighted the synthesis of derivatives containing fluorine, thiadiazole, and triazinone, showcasing potential as antibacterial agents. These compounds, including variations with fluorobenzamides, were tested for their antibacterial activities, with some showing promising results in low concentration ranges against specific bacterial strains (Holla, Bhat, & Shetty, 2003).
Antimicrobial and Antifungal Effects
Research into fluorobenzamides containing thiazole and thiazolidine revealed significant antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria, as well as against fungi. The inclusion of a fluorine atom was found to enhance antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Antitumor and Anticancer Properties
Derivatives of this compound have been explored for their antitumor properties. One study synthesized mono- and difluorinated benzothiazoles, demonstrating potent cytotoxicity against certain human breast cancer cell lines, highlighting their potential for pharmaceutical development as antitumor agents (Hutchinson et al., 2001).
Spectroscopic and Theoretical Investigations
Further investigations into the spectroscopic properties of 1,3,4-thiadiazole derivatives revealed dual fluorescence effects, which could be influenced by substituents and molecular aggregation. These findings suggest potential applications in developing fluorescence probes for biological and medicinal research (Budziak et al., 2019).
Synthesis and Evaluation of Antimicrobial Activities
The synthesis of molecules similar to eperezolid, incorporating fluorophenyl isothiocyanate and evaluating their antimicrobial activities against Mycobacterium smegmatis, demonstrates the potential of these compounds in addressing antibiotic resistance (Yolal et al., 2012).
Properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF4N4O2S2/c19-11-6-5-9(18(21,22)23)7-13(11)24-14(28)8-30-17-27-26-16(31-17)25-15(29)10-3-1-2-4-12(10)20/h1-7H,8H2,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPHUVUJBAPBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF4N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.